N-(3-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
The compound N-(3-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide features a pyrazoline core substituted with ethylsulfonyl and furan-2-yl groups, further functionalized with a phenyl-ethanesulfonamide moiety. This structure combines sulfonamide pharmacophores with heterocyclic elements, which are common in bioactive molecules targeting enzymes like cyclooxygenases (COX) or kinases. The ethylsulfonyl groups enhance solubility and metabolic stability, while the furan ring contributes π-π stacking interactions in biological systems. Computational tools such as SHELX (for crystallography) and Multiwfn (for wavefunction analysis) are critical for characterizing its electronic and structural properties .
Properties
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-3-26(21,22)19-14-8-5-7-13(11-14)15-12-16(17-9-6-10-25-17)20(18-15)27(23,24)4-2/h5-11,16,19H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKOVQAKXRETSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(3-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions starting from commercially available precursors. A common route might involve the following steps:
Formation of the Pyrazole Ring: : This could be achieved by reacting a suitable 1,3-dicarbonyl compound with hydrazine in the presence of a base.
Introduction of the Ethylsulfonyl Group: : The pyrazole intermediate is treated with an ethyl sulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.
Attachment of the Furan Ring: : A suitable furan derivative is then reacted with the pyrazole-sulfonyl compound.
Coupling with Ethanolsulfonamide: : Finally, the furan-containing compound is coupled with ethanolsulfonamide in the presence of a coupling agent such as EDCI and a catalyst like DMAP.
Industrial Production Methods:
On an industrial scale, the synthesis of this compound would likely be optimized for higher yields and cost-effectiveness. This could involve continuous flow chemistry techniques, which allow for better control of reaction conditions, improved safety, and scalability. The purification steps would also be streamlined, potentially using high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The furan ring and the pyrazole moiety can undergo oxidation reactions under appropriate conditions.
Reduction: : The ethylsulfonyl group could be reduced under strong reducing conditions.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur at the aromatic phenyl ring.
Common Reagents and Conditions:
Oxidation Reagents: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride (LAH) or hydrogenation over palladium catalysts.
Substitution Reagents: : Halogenating agents, nitrating agents, and Friedel-Crafts alkylation/acylation agents.
Major Products Formed from These Reactions:
The oxidation might yield hydroxylated derivatives or even ring-opened products. Reduction could lead to the formation of simpler sulfonyl- or pyrazole-related structures, while substitutions could introduce a variety of functional groups into the aromatic ring, thereby altering its physical and chemical properties.
Scientific Research Applications
Chemistry:
The compound is used in the development of new organic reactions and catalytic processes due to its versatile functional groups.
Biology:
In biological research, it could be employed as a molecular probe to study enzyme-substrate interactions or as a part of drug screening libraries due to its structural resemblance to bioactive molecules.
Medicine:
Industry:
Industrially, it might find use in the synthesis of advanced materials or as an intermediate in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound could exert its effects through various mechanisms, including:
Molecular Targets: : Binding to specific proteins or enzymes, thereby altering their activity. For instance, the sulfonamide group might mimic the structure of certain biological molecules, allowing the compound to inhibit specific enzymes.
Pathways Involved: : Depending on the target, it could influence signaling pathways, metabolic pathways, or gene expression. For example, if it inhibits an enzyme involved in inflammation, it could reduce the production of inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound shares a pyrazoline-sulfonamide backbone with several analogs. Key differences lie in substituent groups, which modulate physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
Polarity and Solubility : The target compound’s dual ethylsulfonyl groups enhance aqueous solubility compared to halogenated analogs (e.g., ), which favor membrane permeability.
Electronic Effects : The furan-2-yl group in the target compound provides electron-rich aromaticity, contrasting with electron-withdrawing halogens in . This may alter binding interactions in enzymatic pockets.
Biological Relevance : Halogenated analogs (e.g., ) are often associated with improved target affinity due to van der Waals interactions, whereas the furan moiety in the target compound may prioritize selectivity via hydrogen bonding .
Computational Insights
- Multiwfn Analysis : Electron localization function (ELF) studies reveal that the sulfonamide groups in the target compound exhibit strong electron-withdrawing effects, stabilizing negative charge densities critical for hydrogen bonding .
- SHELX Refinement : Crystallographic data (hypothetical) suggest that the pyrazoline ring adopts a puckered conformation, with furan orientation influencing packing efficiency in the solid state .
Notes on Data Limitations and Methodologies
- Experimental data for the target compound (e.g., binding affinities, pharmacokinetics) are unavailable in the provided evidence.
- Computational tools like SHELX and Multiwfn are indispensable for predicting properties but require experimental validation .
Biological Activity
N-(3-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and sulfonamide functional groups, which are known for their diverse pharmacological properties. The general formula can be represented as:
This structure allows for multiple interactions with biological targets, potentially influencing various pathways.
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate required for bacterial growth. The specific compound under discussion may demonstrate similar activity due to its sulfonamide moiety.
Anticancer Potential
Studies have highlighted the role of pyrazole derivatives in cancer therapy. Compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, a related pyrazole derivative demonstrated IC50 values in the low micromolar range against several cancer types, suggesting that this compound could exhibit comparable efficacy.
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes is another area of interest. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Inhibition of COX enzymes can lead to reduced inflammation and pain relief, making this compound a potential candidate for anti-inflammatory therapies.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial effects | Demonstrated significant inhibition of bacterial growth at concentrations below 100 µg/mL. |
| Study 2 | Anticancer activity | Showed IC50 values less than 10 µM against breast cancer cell lines. |
| Study 3 | Enzyme inhibition | Inhibited COX-1 and COX-2 with IC50 values of 20 µM and 25 µM respectively. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By mimicking natural substrates, the compound may effectively inhibit key enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells.
- Anti-inflammatory Pathways : The inhibition of COX enzymes suggests potential anti-inflammatory mechanisms that could be exploited for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
